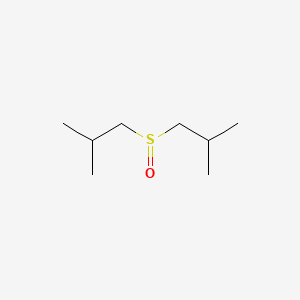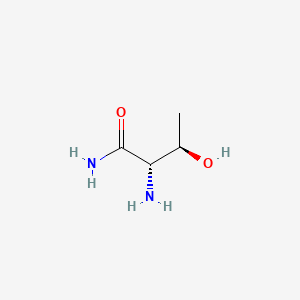
1,4-Ethanonaphthalene, 1,4-dihydro-
Übersicht
Beschreibung
1,4-Ethanonaphthalene, 1,4-dihydro-, also known as 1,4-Dihydro-1,4-ethanonaphthalene, is a chemical compound with the molecular formula C12H12 . Its molecular weight is 156.2237 .
Molecular Structure Analysis
The molecular structure of 1,4-Ethanonaphthalene, 1,4-dihydro- can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
1,4-Ethanonaphthalene, 1,4-dihydro- has a boiling point of 352 - 353 K at a pressure of 0.001 bar . The density is predicted to be 1.069±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
1,4-Ethanonaphthalene derivatives have been widely used in the synthesis of complex organic molecules due to their unique structural and electronic properties. For instance, Ishii et al. (2015) developed a new synthesis route for 1,4-dihydro-1,4-ethanonaphthalene using 4,9-dihydro-4,9-ethano-2H-benz[f]isoindole, showcasing its utility in generating various naphthoporphyrin derivatives and their metal complexes. This method highlights the versatility of 1,4-ethanonaphthalene derivatives in synthesizing complex organic structures, potentially applicable in creating novel organic semiconductors, dyes, and sensors (Ishii, Ito, Saito, Uno, & Oba, 2015).
Coordination Chemistry
In the realm of coordination chemistry, 1,4-Ethanonaphthalene derivatives serve as ligands to form metal complexes with potential applications in catalysis and materials science. For example, Yan-Ning Wang et al. (2015) utilized a 4-(4-carboxyphenoxy)phthalate-based coordination polymer for sensing applications, indicating the potential of 1,4-Ethanonaphthalene derivatives in developing sensitive and selective chemical sensors (Wang, Zhang, Yu, & Xu, 2015).
Safety And Hazards
The safety data sheet for a related compound, Decahydro-1,4-ethanonaphthalene, provides some general safety measures. If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Eigenschaften
IUPAC Name |
tricyclo[6.2.2.02,7]dodeca-2,4,6,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-2-4-12-10-7-5-9(6-8-10)11(12)3-1/h1-5,7,9-10H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZYFDZJEANUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993944 | |
| Record name | 1,4-Dihydro-1,4-ethanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Ethanonaphthalene, 1,4-dihydro- | |
CAS RN |
7322-46-5 | |
| Record name | 1,4-Dihydro-1,4-ethanonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7322-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Ethanonaphthalene, 1,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dihydro-1,4-ethanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-oxo-N-[4-[4-(3-oxobutanoylamino)phenyl]phenyl]butanamide](/img/structure/B1605195.png)






